ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Acylation of Piperazine: The benzenesulfonamide intermediate is then reacted with ethyl chloroacetate in the presence of a base like sodium hydride to form the acylated piperazine intermediate.
Final Coupling Reaction: The acylated piperazine intermediate is coupled with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The oxidation primarily affects the ethyl ester group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which reduces the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like amines or thiols can replace the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to a decrease in the activity of the target enzyme, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{2-[N-(2,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-{2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to the specific positioning of the dimethylphenyl group, which affects its binding affinity and selectivity towards biological targets. This positional isomerism can lead to differences in biological activity and therapeutic potential compared to its similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-4-31-23(28)25-15-13-24(14-16-25)22(27)17-26(21-12-8-9-18(2)19(21)3)32(29,30)20-10-6-5-7-11-20/h5-12H,4,13-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJMYQKAPYHSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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